molecular formula C8H7BrF2O B6168546 1-bromo-4-[(difluoromethoxy)methyl]benzene CAS No. 1069051-44-0

1-bromo-4-[(difluoromethoxy)methyl]benzene

Cat. No.: B6168546
CAS No.: 1069051-44-0
M. Wt: 237.04 g/mol
InChI Key: NPBFURSZGXXMOC-UHFFFAOYSA-N
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Description

1-Bromo-4-[(difluoromethoxy)methyl]benzene is an organic compound with the molecular formula C8H7BrF2O It is a derivative of benzene, where a bromine atom is attached to the benzene ring along with a difluoromethoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-4-[(difluoromethoxy)methyl]benzene typically involves the bromination of 4-[(difluoromethoxy)methyl]benzene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[(difluoromethoxy)methyl]benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-[(difluoromethoxy)methyl]benzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Nucleophilic Substitution: Products include 4-[(difluoromethoxy)methyl]phenol, 4-[(difluoromethoxy)methyl]aniline, etc.

    Oxidation: Products include 4-[(difluoromethoxy)methyl]benzoic acid.

    Reduction: The major product is 4-[(difluoromethoxy)methyl]benzene.

Scientific Research Applications

1-Bromo-4-[(difluoromethoxy)methyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated aromatic compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the development of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-bromo-4-[(difluoromethoxy)methyl]benzene depends on its chemical reactivity. The bromine atom and the difluoromethoxy methyl group can participate in various reactions, influencing the compound’s behavior in different environments. The molecular targets and pathways involved are determined by the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(difluoromethyl)benzene: Similar structure but with a difluoromethyl group instead of a difluoromethoxy methyl group.

    1-Bromo-4-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group, offering different chemical properties.

    1-Bromo-4-(trimethylsilyl)benzene: Features a trimethylsilyl group, used in different synthetic applications.

Uniqueness

1-Bromo-4-[(difluoromethoxy)methyl]benzene is unique due to the presence of both bromine and difluoromethoxy methyl groups, which provide distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions and transformations that are not possible with other similar compounds.

Properties

CAS No.

1069051-44-0

Molecular Formula

C8H7BrF2O

Molecular Weight

237.04 g/mol

IUPAC Name

1-bromo-4-(difluoromethoxymethyl)benzene

InChI

InChI=1S/C8H7BrF2O/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4,8H,5H2

InChI Key

NPBFURSZGXXMOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(F)F)Br

Purity

95

Origin of Product

United States

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